
3,5-Difluoro-2-(trifluoromethyl)aniline
Overview
Description
3,5-Difluoro-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 3,5-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of palladium catalysts and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenating agents, such as chlorine or bromine, can be used under acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Difluoro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, including potential anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty polymers.
Mechanism of Action
The mechanism by which 3,5-Difluoro-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the additional fluorine atoms on the benzene ring.
3,5-Bis(trifluoromethyl)aniline: Contains two trifluoromethyl groups, offering different chemical properties and reactivity.
3,5-Difluoroaniline: Lacks the trifluoromethyl group, resulting in different biological and chemical behavior.
Uniqueness
3,5-Difluoro-2-(trifluoromethyl)aniline is unique due to the combination of both fluorine atoms and a trifluoromethyl group, which imparts distinct electronic and steric effects. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biological Activity
3,5-Difluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 2 position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C7H4F5N. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of aniline with fluorinated substituents have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. In particular, compounds with trifluoromethyl groups have been linked to enhanced inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects is primarily through interaction with microtubules. The compound acts as a tubulin polymerization inhibitor, similar to combretastatin A-4, which is known for its anticancer properties. It has been observed that such compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death .
Case Studies
- Antiproliferative Activity : In a study evaluating various aniline derivatives, compounds with trifluoromethyl substitutions demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. Specifically, one derivative exhibited an IC50 of approximately 0.75 μM .
- Zebrafish Model : Further investigations using zebrafish embryos revealed that certain derivatives could inhibit tumor growth effectively in vivo, showcasing their potential as therapeutic agents against cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Fluorine Substituents : The presence of fluorine atoms increases electron-withdrawing capacity, enhancing binding affinity to biological targets.
- Trifluoromethyl Group : This group contributes to improved metabolic stability and lipophilicity, facilitating cellular uptake and interaction with proteins involved in cell proliferation and apoptosis.
Comparative Analysis
Compound | IC50 (μM) | Target | Mechanism of Action |
---|---|---|---|
This compound | ~0.75 | HeLa Cells | Tubulin polymerization inhibition |
Combretastatin A-4 | ~0.1 | Tubulin | Microtubule destabilization |
Other Fluorinated Anilines | Varies | Various Cancer Cells | Antiproliferative effects via tubulin interaction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-difluoro-2-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?
A common method involves sequential functionalization of substituted aniline precursors. For example, methyl 2-amino-4,6-difluorobenzoate can be reacted with benzaldehyde in acetic acid using NaBH₄ as a reducing agent to introduce alkyl groups, followed by trifluoromethylation or halogen exchange reactions . Key parameters include temperature control (e.g., ambient for reductive amination), solvent choice (e.g., AcOH for protonation stability), and stoichiometric ratios of reagents to minimize side products. Column chromatography with Et₂O:petroleum ether (1:9 v/v) is often used for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and confirms aromatic proton environments. For example, the trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR .
- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 197 [M+H]⁺) confirm molecular weight .
- HPLC : Validates purity (>95%) using retention time comparisons .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this aniline derivative?
The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. For example, Pd/S,O-ligand catalysis enables para-selective C–H olefination, as demonstrated in the synthesis of N-benzyl derivatives . Computational studies (DFT) show that the -CF₃ group lowers the HOMO energy, favoring electron-deficient intermediates at specific positions .
Q. What computational methods (e.g., DFT) are recommended for analyzing the electronic properties and reactivity of this compound?
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and hyperpolarizability for nonlinear optical applications .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to predict solubility and aggregation behavior .
Q. How can photoredox catalysis be applied to functionalize this compound in visible-light-driven reactions?
Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) act as photocatalysts to generate radical intermediates. For instance, under blue LED light, the amino group can undergo oxidative coupling with alkenes or alkynes, enabling C–N bond formation without harsh oxidants . Reaction optimization requires tuning the redox potential of the catalyst to match the substrate’s oxidation state .
Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?
It serves as a key intermediate in pharmaceuticals due to its stability and fluorine-enhanced bioavailability. For example, it has been incorporated into pyridazine-carboxamide derivatives targeting kinase inhibition (e.g., LCMS m/z 742 [M+H]⁺ in a documented synthesis) . Structure-activity relationship (SAR) studies highlight the importance of fluorine atoms in enhancing binding affinity to hydrophobic enzyme pockets .
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXXYSSIKCYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382644 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-33-1 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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